molecular formula C13H19ClN2O3 B13451190 Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride

Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride

Cat. No.: B13451190
M. Wt: 286.75 g/mol
InChI Key: CJVAHULVQUETBD-UHFFFAOYSA-N
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Description

Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride is an azetidine derivative characterized by a benzyl carbamate group at the 1-position and a (2-hydroxyethyl)amino substituent at the 3-position of the azetidine ring, with a hydrochloride counterion. Its molecular formula is C₇H₉ClN₂OS, and it has a molecular weight of 204.68 g/mol .

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

benzyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c16-7-6-14-12-8-15(9-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H

InChI Key

CJVAHULVQUETBD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)NCCO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . These methods are efficient and allow for the preparation of functionalized azetidines with various substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares the target compound with five structurally related azetidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride C₇H₉ClN₂OS 204.68 3-(2-hydroxyethyl)amino, benzyl carbamate, HCl Hydrophilic hydroxyethyl group; compact azetidine core
Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate C₁₁H₁₂ClNO₄S 289.73 3-chlorosulfonyl, benzyl carbamate Reactive sulfonyl chloride group; potential for further derivatization
1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride C₁₉H₂₃Cl₃N₂O₃ 433.76 2,4-dichlorophenoxy, propan-2-ol, benzyl(2-hydroxyethyl)amino, HCl Complex structure with dichlorophenoxy moiety; possible β-blocker analog
tert-Butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate C₂₁H₃₀N₂O₅ 390.48 3-benzylamino, 3-(2-ethoxy-2-oxoethyl), tert-butyl carbamate Branched substituents; ester and carbamate groups for stability
Benzyl (3-methylazetidin-3-yl)carbamate hydrochloride C₁₂H₁₇ClN₂O₂ 256.73 3-methylazetidine, benzyl carbamate, HCl Methyl group enhances ring rigidity; carbamate protection

Commercial Availability and Suppliers

  • However, structurally related compounds (e.g., tert-butyl-protected azetidines) are stocked by specialty chemical suppliers like Enamine Ltd and BLDpharm .
  • The dichlorophenoxy-propanol derivative () is supplied by multiple vendors, including Abbott India and Nanjing Bangnuo Bio-Tech, highlighting regional availability variations .

Research Implications and Gaps

While the target compound shares structural motifs with beta-adrenergic ligands (e.g., cyanopindolol, propranolol in ), its specific biological activity remains unexplored in the provided data. Comparative studies should focus on:

  • Receptor Binding Assays : Testing affinity for β1/β2-adrenergic receptors.
  • Solubility and Permeability : Leveraging its hydroxyethyl group for improved bioavailability over lipophilic analogs.
  • Derivatization Potential: Utilizing the azetidine core for combinatorial libraries, as seen with tert-butyl and benzyl carbamate derivatives .

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